8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI) 8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI)
Brand Name: Vulcanchem
CAS No.: 147729-86-0
VCID: VC0128929
InChI: InChI=1S/C10H14O2/c1-6(2)10-8(11)5-7-3-4-9(10)12-7/h3-4,6-7,9-10H,5H2,1-2H3/t7-,9+,10+/m0/s1
SMILES: CC(C)C1C2C=CC(O2)CC1=O
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol

8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI)

CAS No.: 147729-86-0

Main Products

VCID: VC0128929

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI) - 147729-86-0

CAS No. 147729-86-0
Product Name 8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI)
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name (1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Standard InChI InChI=1S/C10H14O2/c1-6(2)10-8(11)5-7-3-4-9(10)12-7/h3-4,6-7,9-10H,5H2,1-2H3/t7-,9+,10+/m0/s1
Standard InChIKey JDRWTSJKFNIUKF-FXBDTBDDSA-N
Isomeric SMILES CC(C)[C@H]1[C@H]2C=C[C@H](O2)CC1=O
SMILES CC(C)C1C2C=CC(O2)CC1=O
Canonical SMILES CC(C)C1C2C=CC(O2)CC1=O
Synonyms 8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI)
PubChem Compound 10419537
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator